molecular formula C8H6BrF3 B2419495 3-Bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene CAS No. 2091144-02-2

3-Bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene

Cat. No.: B2419495
CAS No.: 2091144-02-2
M. Wt: 239.035
InChI Key: NPROMLQRNFLPNC-UHFFFAOYSA-N
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Description

The compound “3-Bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with bromo, difluoromethyl, fluoro, and methyl substituents. These types of compounds are often used in organic synthesis and can have various applications in fields such as medicine and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, cyclic structure of the benzene ring. The electron-withdrawing halogens (bromine and fluorine) would likely influence the electron density and reactivity of the benzene ring .


Chemical Reactions Analysis

As an aromatic compound, “this compound” could undergo various reactions. Electrophilic aromatic substitution could be used to introduce new substituents. It might also undergo nucleophilic aromatic substitution, especially at the halogen sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the halogens might increase its density and boiling point compared to non-halogenated aromatic compounds. The electron-withdrawing nature of these halogens might also make the compound more polar .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In medicinal chemistry, for example, the compound might interact with biological targets via non-covalent interactions (like hydrogen bonding or pi stacking) influenced by its aromatic ring and halogen substituents .

Future Directions

The future directions for this compound would depend on its applications. If it shows promise in medicinal chemistry, for example, future work might involve testing its biological activity, optimizing its structure for better efficacy, or investigating its mechanism of action .

Properties

IUPAC Name

3-bromo-1-(difluoromethyl)-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPROMLQRNFLPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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